1-ethyl-N-(trifluoromethyl)piperidin-3-amine
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Overview
Description
1-ethyl-N-(trifluoromethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent is used to introduce the trifluoromethyl group into the piperidine ring. The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(trifluoromethyl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophilic reagents, such as sodium azide or potassium cyanide, in the presence of a suitable base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-ethyl-N-(trifluoromethyl)piperidin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in organic synthesis.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It may be used as a probe to study enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications due to its biological activity. It may be investigated as a potential drug candidate for various diseases, such as cancer or neurological disorders.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it a valuable component in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-[3-(trifluoromethyl)phenyl]piperidin-4-amine: This compound has a similar piperidine ring structure with a trifluoromethyl group, but with a different substitution pattern on the ring.
1-ethyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine: Another similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
1-ethyl-N-(trifluoromethyl)piperidin-3-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H15F3N2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-ethyl-N-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-2-13-5-3-4-7(6-13)12-8(9,10)11/h7,12H,2-6H2,1H3 |
InChI Key |
NCWZKDWKNIYLQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)NC(F)(F)F |
Origin of Product |
United States |
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